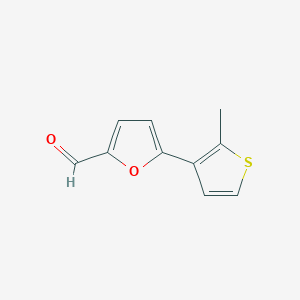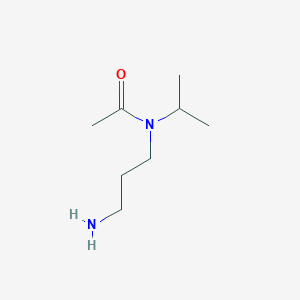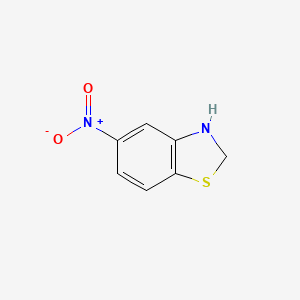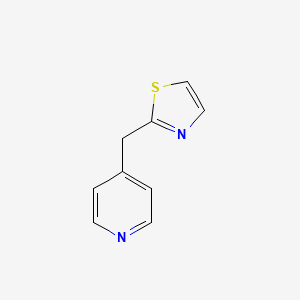
8-Bromo-5-methoxyquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-methoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline ring enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
The synthesis of 8-Bromo-5-methoxyquinolin-3-amine can be achieved through several methods. One common approach involves the reaction of 5-methoxyquinolin-3-amine with bromine in the presence of a suitable solvent. The reaction conditions typically include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 8-position of the quinoline ring .
Industrial production methods for this compound may involve more efficient and scalable processes, such as transition metal-catalyzed reactions or microwave-assisted synthesis. These methods can offer higher yields and reduced reaction times compared to traditional synthetic routes .
Analyse Des Réactions Chimiques
8-Bromo-5-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine substituent can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 8-position of the quinoline ring .
Applications De Recherche Scientifique
8-Bromo-5-methoxyquinolin-3-amine has several scientific research applications:
Biology: The compound’s structural features make it a valuable probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 8-Bromo-5-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
8-Bromo-5-methoxyquinolin-3-amine can be compared with other quinoline derivatives, such as:
5-Bromo-8-methoxyquinolin-3-amine: This compound has a similar structure but with the bromine and methoxy groups at different positions, leading to distinct chemical and biological properties.
8-Hydroxyquinoline: A well-known quinoline derivative with a hydroxyl group at the 8-position, widely used for its antimicrobial and anticancer activities.
Quinolin-8-amine: Another related compound with an amine group at the 8-position, used in various synthetic and medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
8-bromo-5-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)10-7(9)4-6(12)5-13-10/h2-5H,12H2,1H3 |
Clé InChI |
STGUZIDXKHILJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C=NC2=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)



![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)
![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)





